![molecular formula C12H21NO2 B1467076 2-Cyclopentyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 1250314-15-8](/img/structure/B1467076.png)
2-Cyclopentyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
Synthesis Analysis
The synthetic route of 2-Cyclopentyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one involves the reaction of a cyclopentylamine derivative with ethyl 2-chloro-2-oxoacetate to form an intermediate, which is then cyclized to form the oxazolidinone ring.Molecular Structure Analysis
The molecule has a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Molecular Structure : The synthesis of complex heterocyclic compounds often involves the reaction of specific precursors under controlled conditions. For example, a study detailed the synthesis and molecular structure determination of a derivative from a reaction involving pyridinecarboxaldehyde and pyridinemethanol, showcasing the precision required in synthesizing complex molecules and analyzing their structure using techniques like X-ray diffraction and NMR spectroscopy (Percino et al., 2006).
Material Properties and Applications
- Electrooptic Film Fabrication : Heterocyclic compounds, particularly those based on pyrrole and pyridine, have been explored for their applications in creating electrooptic films. The architecture of these dibranched chromophores influences their self-assembly, microstructure, and optical response, highlighting the potential of such compounds in advanced material science (Facchetti et al., 2006).
Theoretical Insights and Quantum Chemistry
- Quantum Chemical Investigation : Computational chemistry provides insights into the electronic properties and stability of heterocyclic compounds. A study on substituted pyrrolidinones using DFT and quantum-chemical calculations demonstrates the importance of theoretical approaches in understanding the fundamental properties of such molecules (Bouklah et al., 2012).
Antioxidant Activity
- Evaluation of Antioxidant Activity : The antioxidant potential of pyrrolidinone derivatives has been assessed, showing that specific substitutions can enhance radical scavenging abilities. This research indicates the relevance of structural modifications in developing compounds with potential health benefits or applications in protecting materials from oxidative stress (Nguyen et al., 2022).
properties
IUPAC Name |
2-cyclopentyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-9-11-5-6-13(8-11)12(15)7-10-3-1-2-4-10/h10-11,14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFGGQKQBZRDFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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